molecular formula C25H34O9 B1254965 Simalikalactone D

Simalikalactone D

Cat. No. B1254965
M. Wt: 478.5 g/mol
InChI Key: OKIKYYZNNZCZRX-ZPUVFWQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simalikalactone D is a quassinoid isolated from Quassia amara and Quassia africana. It has been shown to exhibit antimalarial, cytotoxic and antiviral activities. It has a role as a metabolite, an antineoplastic agent, an antiviral agent and an antimalarial. It is a quassinoid, an organic heteropentacyclic compound, a delta-lactone, a cyclic ether, an enone, a secondary alcohol, a triol and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Antimalarial Activity

Simalikalactone D (SkD), a quassinoid found in various plant species, exhibits potent antimalarial properties. SkD has been identified as the active compound in traditional antimalarial remedies from plants like Quassia amara L. and Simaba guianensis. It effectively inhibits the growth of Plasmodium falciparum, a parasite responsible for malaria, in vitro and in vivo, showcasing its potential as a natural antimalarial agent (Cabral et al., 1993), (Bertani et al., 2006), (Bertani et al., 2007).

Anticancer Potential

Research indicates that Simalikalactone D displays significant antitumor activity in various cancer cell lines. Studies have shown its cytotoxic effects in ovarian and breast cancer cell lines, suggesting its potential as an anticancer drug. The specific mechanisms of action against cancer cells are under investigation, highlighting the potential of SkD in cancer therapy (Moral et al., 2018), (Mendez et al., 2020).

Antiviral Properties

Studies have also identified the antiviral capabilities of Simalikalactone D. It has demonstrated effectiveness against viruses such as Herpes simplex and Vesicular stomatitis, indicating a broader spectrum of therapeutic applications beyond its antimalarial and anticancer properties (Apers et al., 2002).

Larvicidal Effects

Simalikalactone D has shown larvicidal properties against the malaria vector Anopheles gambiae. This suggests its potential use in vector control strategies for malaria, further extending its significance in malaria management (Sama et al., 2014).

properties

Product Name

Simalikalactone D

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate

InChI

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24-,25-/m1/s1

InChI Key

OKIKYYZNNZCZRX-ZPUVFWQWSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C

Canonical SMILES

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

synonyms

simalikalactone D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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